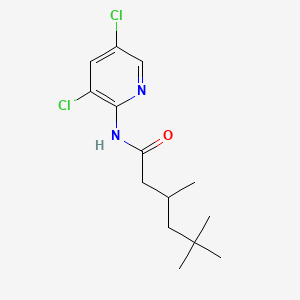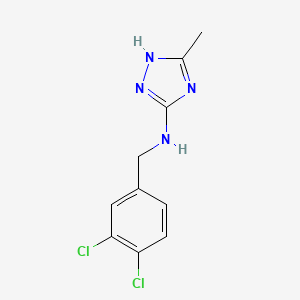![molecular formula C25H16N4O2 B13374956 1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13374956.png)
1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological properties, making them a subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of acenaphthylene with pyrrolidine and indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile undergoes various types of chemical reactions, including:
Scientific Research Applications
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses .
Comparison with Similar Compounds
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor for serotonin synthesis.
The uniqueness of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H16N4O2 |
|---|---|
Molecular Weight |
404.4 g/mol |
InChI |
InChI=1S/C25H16N4O2/c1-29-14-23(12-26,13-27)24(25(29)17-9-2-3-11-19(17)28-22(25)31)18-10-5-7-15-6-4-8-16(20(15)18)21(24)30/h2-11H,14H2,1H3,(H,28,31) |
InChI Key |
BCBDQVDEKGEUGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC6=C5C(=CC=C6)C2=O)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374875.png)
![3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374882.png)
![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13374890.png)
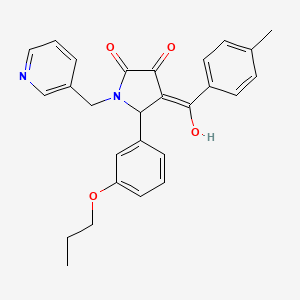
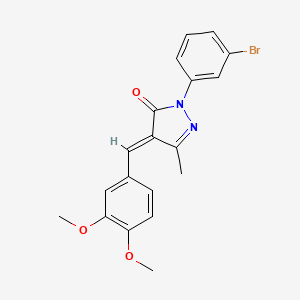
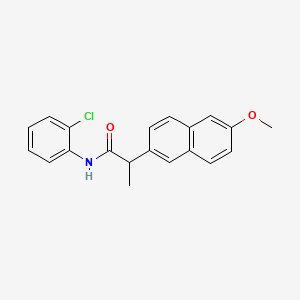
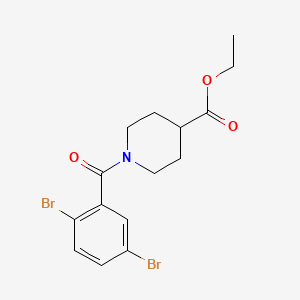
![5-(4-Tert-butylbenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374927.png)
![Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13374939.png)
![4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374941.png)
